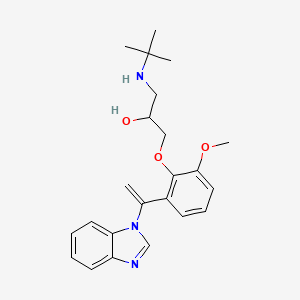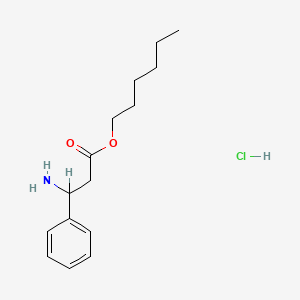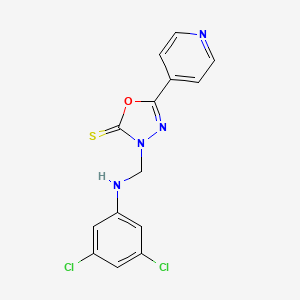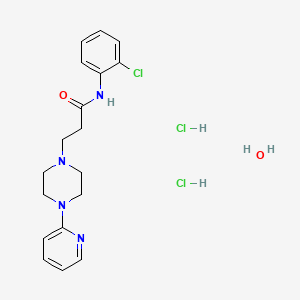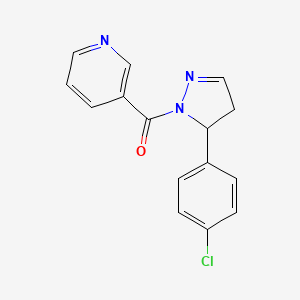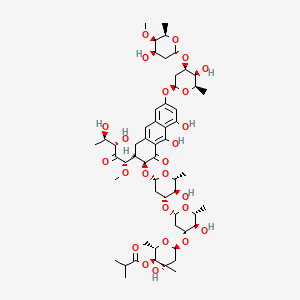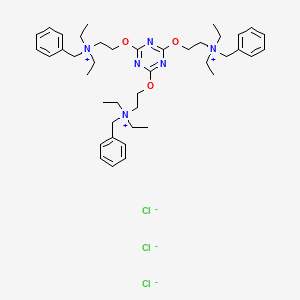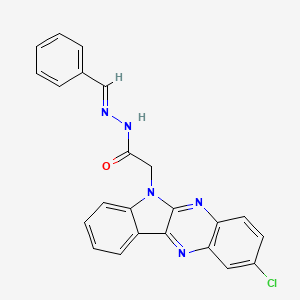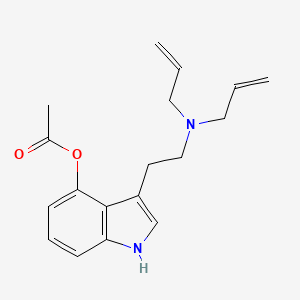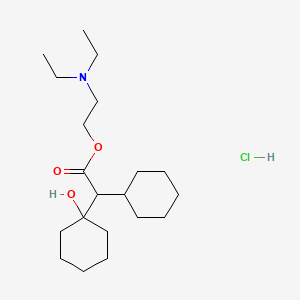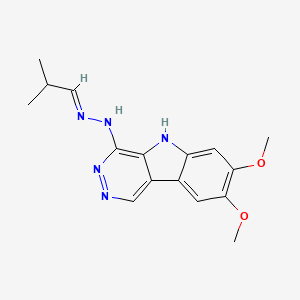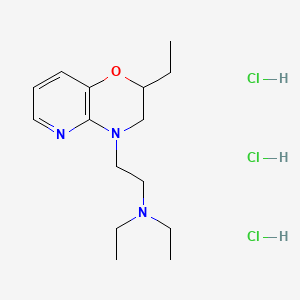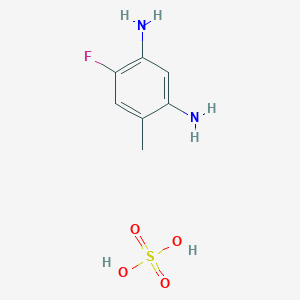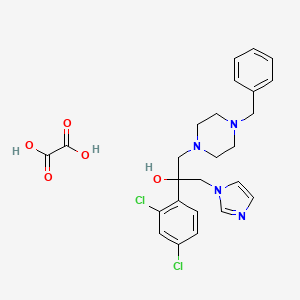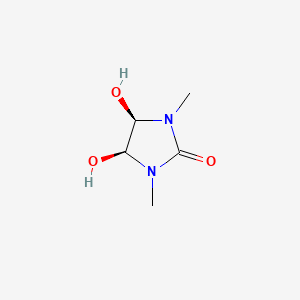
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- is a heterocyclic organic compound with the molecular formula C5H10N2O3 It is a derivative of imidazolidinone, characterized by the presence of two hydroxyl groups at the 4 and 5 positions and two methyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- can be achieved through the cyclocondensation of diamines, bisamides, and urea derivatives with aqueous glyoxal. The reaction is typically acid-catalyzed and carried out in refluxing acetonitrile. For example, the addition of N,N’-dimethylurea to aqueous glyoxal under both acidic and basic conditions results in the formation of 4,5-dihydroxy-2-imidazolidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of dihydroimidazolidinones.
Substitution: Formation of halogenated imidazolidinones.
Scientific Research Applications
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including as a central nervous system depressant.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- involves its interaction with specific molecular targets, such as enzymes. It can act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The compound’s hydroxyl groups play a crucial role in its binding affinity and specificity. The exact molecular pathways involved may vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A similar compound with two methyl groups but lacking the hydroxyl groups at the 4 and 5 positions.
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one: Another derivative with similar structural features but different stereochemistry.
Uniqueness
2-Imidazolidinone, 4,5-dihydroxy-1,3-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions.
Properties
CAS No. |
2402-07-5 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxy-1,3-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3-4,8-9H,1-2H3/t3-,4+ |
InChI Key |
LGJMYGMNWHYGCB-ZXZARUISSA-N |
Isomeric SMILES |
CN1[C@@H]([C@@H](N(C1=O)C)O)O |
Canonical SMILES |
CN1C(C(N(C1=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


